molecular formula C26H34N4O9 B051277 Spermexatol CAS No. 117680-13-4

Spermexatol

Cat. No. B051277
M. Wt: 546.6 g/mol
InChI Key: DFLDWAXORWTSDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spermexatol is a bioactive chemical with the CAS number 117680-13-4 . It is a synthetic spermidine-based siderophore analogue that stimulates microbial growth and exhibits antibacterial properties .


Synthesis Analysis

Spermexatol is a synthetic compound. The synthesis of Spermexatol involves key intermediates including the N-hydroxysuccinimide esters of various hydroxamic acids . The synthesis process is complex and requires a deep understanding of organic chemistry .


Molecular Structure Analysis

The molecular formula of Spermexatol is C26H34N4O9 . Its molecular weight is 546.57 . The exact molecular structure can be determined using advanced analytical techniques .


Chemical Reactions Analysis

The chemical reactions involving Spermexatol are complex and involve multiple steps . The reactions are influenced by the physical and chemical properties of the compound, and understanding these reactions requires a deep understanding of chemistry .


Physical And Chemical Properties Analysis

Spermexatol has a density of 1.380±0.06 g/cm3 . Its physical and chemical properties can be analyzed using various techniques . The properties of Spermexatol are influenced by its chemical structure .

Scientific Research Applications

  • Spermatogonial Stem Cells in Domestic Animals

    SSCs are crucial for male fertility, as they maintain spermatogenesis by self-renewal and differentiation into mature spermatozoa. They can be used as substitutes for human embryonic stem cells without ethical issues and for the generation of transgenic animals (Zheng et al., 2014).

  • Spermatogonial Stem Cells (SSCs) Research

    Availability of functional assays for SSCs has enabled the development of culture systems for their ex vivo expansion, advancing germ cell biology and allowing medical and agricultural applications (Kubota & Brinster, 2018).

  • Hormonal Regulation of Spermatogonia

    Research provides a comprehensive overview of the hormonal regulation of spermatogonia and presents several new approaches to the use of spermatogonia in basic science and medicine (Meachem, von Schönfeldt, & Schlatt, 2001).

  • Spermatogenesis in Fish

    The study characterizes different germ cell stages in fish spermatogenesis, including the stem cells, and proposes a nomenclature for fish germ cells to improve comparability among different teleost fish and higher vertebrates (Schulz et al., 2010).

  • Spermatogonial Transplantation

    The technique of spermatogonial transplantation, developed in 1994, has been a significant advancement for studying the functional aspect of spermatogonial stem cells and has applications in medicine and other disciplines (Ogawa, 2001).

Future Directions

The future directions for Spermexatol research could involve further exploration of its antibacterial properties and potential applications . More research is needed to fully understand its mechanism of action and potential uses .

properties

IUPAC Name

N'-[4-[(2,3-dihydroxybenzoyl)amino]butyl]-N'-[3-[(2,3-dihydroxybenzoyl)amino]propyl]-N-hydroxy-N-methylbutanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O9/c1-29(39)21(33)11-12-22(34)30(16-6-14-28-26(38)18-8-5-10-20(32)24(18)36)15-3-2-13-27-25(37)17-7-4-9-19(31)23(17)35/h4-5,7-10,31-32,35-36,39H,2-3,6,11-16H2,1H3,(H,27,37)(H,28,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFLDWAXORWTSDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CCC(=O)N(CCCCNC(=O)C1=C(C(=CC=C1)O)O)CCCNC(=O)C2=C(C(=CC=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40151868
Record name Spermexatol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40151868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

546.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spermexatol

CAS RN

117680-13-4
Record name Spermexatol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117680134
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spermexatol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40151868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spermexatol
Reactant of Route 2
Spermexatol
Reactant of Route 3
Spermexatol
Reactant of Route 4
Spermexatol
Reactant of Route 5
Spermexatol
Reactant of Route 6
Spermexatol

Citations

For This Compound
35
Citations
SK Sharma, MJ Miller, SM Payne - Journal of medicinal chemistry, 1989 - ACS Publications
… intermediates in the synthesis of spermexatol [2] (Scheme VI). … with hydroxylamine 9 to give protected spermexatol [2] 41a and … route requires many steps to prepare spermexatol [2], like …
Number of citations: 107 pubs.acs.org
U Möllmann, A Ghosh, EK Dolence, JA Dolence… - Biometals, 1998 - Springer
… Conjugates of a carbacephalosporin with hydroxamate, spermexatol, N,N-bis(2,3-… and pseudomonas strains by hydroxamate, spermexatol and mixed catecholate-hydroxamate …
Number of citations: 40 link.springer.com
JA McKee, MJ Miller - Bioorganic & Medicinal Chemistry Letters, 1991 - Elsevier
… synthesis of spermexatol [2] (1) a new type of spermidine-based … Spermexatol [2], which contains both hydroxamate and … iron chelators, parabactin (4) and agrobactin (5)s Spermexatol [2…
Number of citations: 6 www.sciencedirect.com
S Yoganathan - 2011 - collectionscanada.gc.ca
Lantibiotics, such as gallidermin, are potent antimicrobial peptides with complex polycyclic structures. In general, the lantibiotics are highly active against Gram-positive bacteria, …
Number of citations: 2 www.collectionscanada.gc.ca
SK Sharma - 1988 - search.proquest.com
… Spermexatol [2] contains both catechol and hydroxamate ligating side chains. Its synthesis … Both compounds 31 a,b were important intermediates in the synthesis of spermexatol [2] (…
Number of citations: 1 search.proquest.com
S Yoganathan, CS Sit, JC Vederas - Organic & biomolecular chemistry, 2011 - pubs.rsc.org
… The compound 11 belongs to a class of bis-catechol containing synthetic siderophores and is known as spermexatol, due to the presence of a spermidine unit. …
Number of citations: 66 pubs.rsc.org
JA McKee, SK Sharma, MJ Miller - Bioconjugate Chemistry, 1991 - ACS Publications
… Spermexatol [2] also stimulated growth of Vibrio cholerae but did not require the vibriobactin receptor. Due to its growthpromoting abilities, spermexatol [2] was chosen as the …
Number of citations: 57 pubs.acs.org
R Reissbrodt, F Ramiandrasoa, L Bricard, G Kunesch - BioMetals, 1997 - Springer
… Compound 7 seems to be comparable in its microbiological activity to spermexatin and spermexatol. This has also been examined in cross-feeding tests on V. cholerae and E. …
Number of citations: 14 link.springer.com
JA McKee - 1991 - search.proquest.com
INFORMATION TO Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy submitted. …
Number of citations: 6 search.proquest.com
R Reissbrodt, W Rabsch, R Bergeron, GM Brittenham - 1994 - books.google.com
… coli strain 580 as well as spermexatol, a mixed catecholate-hydroxamate chelator recently synthesized. 65 Spermexatol needs Fep A of E. coli, not the receptor of vibriobactin of V. …
Number of citations: 3 books.google.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.